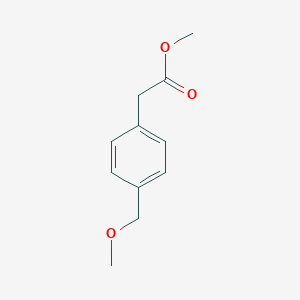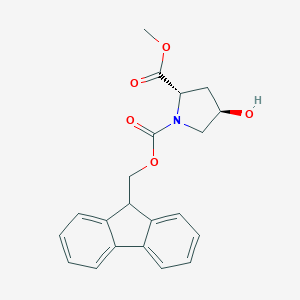
4-Methylumbelliferyl-beta-D-glucuronide trihydrate
説明
4-Methylumbelliferyl-beta-D-glucuronide trihydrate, also known as MUG, is a fluorogenic substrate for β-glucuronidase . It is commonly used for the detection of transformed plants . MUG shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is represented by the empirical formula C16H16O9 . The InChI key is URVSQZMOFUEQAW-YYHOVTOASA-N .Chemical Reactions Analysis
The chemical reaction involving 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a solid powder . It is soluble in pyridine and DMSO . The fluorescence of this compound is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively .科学的研究の応用
Measurement of β-glucoronidiase Activity
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a fluorogenic substrate used for measuring β-glucoronidiase activity . This enzyme is involved in the metabolism of glucuronides, a family of compounds that play important roles in detoxification processes.
Identification of Escherichia coli
This compound is used for the rapid and sensitive identification of Escherichia coli . E. coli strains that possess the enzyme β-glucoronidase cleave 4-Methylumbelliferyl-beta-D-glucuronide, causing it to fluoresce under UV light. This fluorescence is a clear indicator of the presence of E. coli.
Plant Molecular Studies
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is ideal for plant molecular studies . It can be used to examine gene expression under various promoters.
Measurement Activity in Plant Lysate and Leaf Disks
This compound works well for measuring activity in plant lysate and leaf disks . It can be used to monitor the activity of β-glucoronidase, which is often used as a reporter gene in plant molecular biology.
Whole Plant Assays
4-Methylumbelliferyl-beta-D-glucuronide trihydrate can also be used in whole plant assays . This allows researchers to study the activity of β-glucoronidase in the context of the entire plant, providing a more holistic view of its function.
Biochemical Research
Due to its properties, 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is used in various biochemical research applications . Its ability to fluoresce when cleaved makes it a valuable tool in the study of enzyme kinetics and other biochemical processes.
将来の方向性
4-Methylumbelliferyl-beta-D-glucuronide trihydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It can also be used in plant molecular studies to examine gene expression under various promoters . The 4-methylumbelliferyl beta-D-glucuronide cleavage assay can easily be adapted to high throughput formats to detect the presence of beta-D glucuronides generated using recombinant glycosyl transferase preparations .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-ACCVXZKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-beta-D-glucuronide trihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




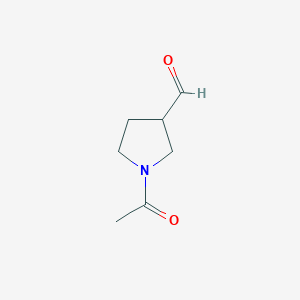

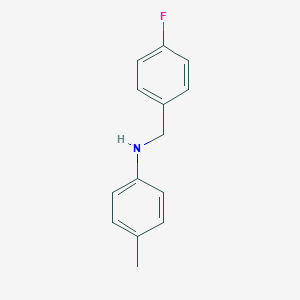
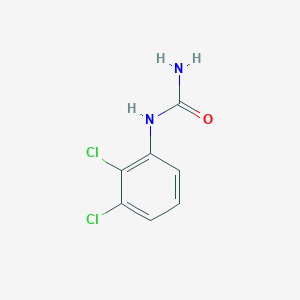
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
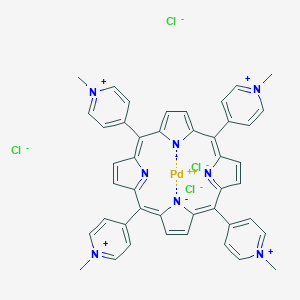
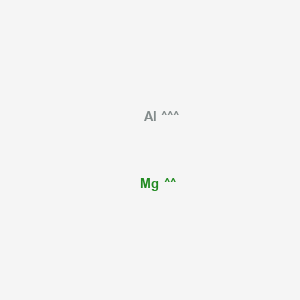
![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
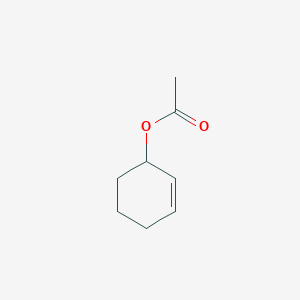
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
